

Quantum Chemical Calculations for Methyl 3,4diaminobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Methyl 3,4-diaminobenzoate

Cat. No.: B1360238

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Abstract

Methyl 3,4-diaminobenzoate (MDAB) is a significant organic intermediate utilized in the synthesis of various pharmaceuticals and polymers. A comprehensive understanding of its molecular structure, electronic properties, and reactivity is paramount for its application in materials science and drug design. This technical guide outlines the application of quantum chemical calculations to elucidate the characteristics of MDAB. By employing Density Functional Theory (DFT), we can predict its geometric parameters, vibrational frequencies, and electronic properties. This document provides a framework for a computational study of MDAB, detailing theoretical methodologies and the potential for correlation with experimental data.

Introduction

Methyl 3,4-diaminobenzoate (C₈H₁₀N₂O₂) is a derivative of benzoic acid containing two amino groups and a methyl ester functionality.[1][2] Its structure lends itself to a variety of chemical reactions, making it a versatile building block in organic synthesis.[3] Quantum chemical calculations offer a powerful, non-experimental method to investigate the molecular properties of such compounds at the atomic level. These computational approaches are instrumental in predicting molecular geometry, vibrational spectra (IR and Raman), electronic structure (HOMO-LUMO analysis), and other key chemical descriptors.[4] This guide presents a theoretical framework for the quantum chemical analysis of MDAB.



Molecular Structure and Properties

The foundational information for **Methyl 3,4-diaminobenzoate** is summarized in the table below.

Property	Value	Reference
Molecular Formula	C8H10N2O2	
Molecular Weight	166.18 g/mol	
CAS Number	36692-49-6	
Physical Form	White to light brown powder or crystals	[3]
Melting Point	105-110 °C	[1]
SMILES	COC(=O)c1ccc(N)c(N)c1	
InChI Key	IOPLHGOSNCJOOO- UHFFFAOYSA-N	

Theoretical and Experimental Protocols

A combined experimental and computational approach provides the most robust understanding of a molecule's properties. The theoretical calculations can be validated against experimental data.

Experimental Protocols (Hypothetical)

For a comprehensive analysis, the following experimental data would be acquired.

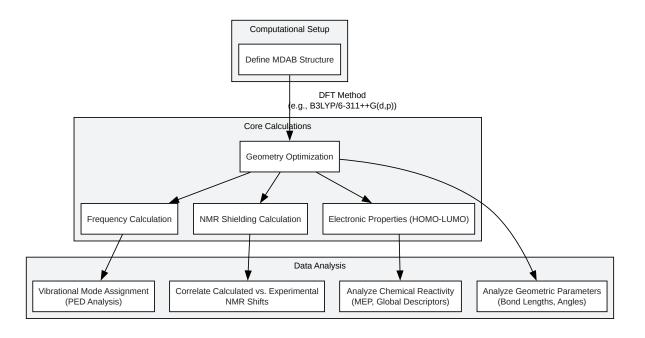
- Fourier Transform Infrared (FT-IR) and FT-Raman Spectroscopy: The solid-phase FT-IR and FT-Raman spectra of MDAB would be recorded. This provides information on the vibrational modes of the molecule.[5]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be obtained, typically in a solvent like DMSO or CDCl₃.[3] This data reveals the chemical environment of the hydrogen and carbon atoms.



Computational Protocol

Quantum chemical calculations would be performed using a program package like Gaussian.

[6] The typical workflow for such a study is outlined below.



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Caption: Workflow for Quantum Chemical Analysis of MDAB.

Methodology Details:

- Software: Gaussian 09 or a later version is a standard choice for such calculations.[7]
- Method: Density Functional Theory (DFT) is a common and effective method. Functionals like B3LYP or PBEPBE are frequently used.[6][8]



- Basis Set: A basis set such as 6-311++G(d,p) is often employed to provide a good balance between accuracy and computational cost for molecules of this size.[5]
- Geometry Optimization: The initial structure of MDAB is optimized to find the lowest energy conformation.
- Frequency Calculations: These are performed on the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to predict the IR and Raman spectra.
- NMR Calculations: The Gauge-Including Atomic Orbital (GIAO) method is typically used to calculate the isotropic shielding constants, which are then converted to chemical shifts.[7]
- Electronic Properties: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's electronic transitions and reactivity.

Predicted vs. Experimental Data

The synergy between calculated and experimental data is crucial for validating the computational model.

Geometric Parameters

The optimized geometry from the DFT calculations provides bond lengths and angles. These can be compared to experimental data if available from X-ray crystallography.

Parameter	Calculated (B3LYP/6- 311++G(d,p))	Experimental (XRD)
C-N Bond Lengths (Å)	Predicted Value	To be determined
C=O Bond Length (Å)	Predicted Value	To be determined
C-O Bond Length (Å)	Predicted Value	To be determined
N-H Bond Lengths (Å)	Predicted Value	To be determined
C-N-H Bond Angles (°)	Predicted Value	To be determined
Dihedral Angles (°)	Predicted Value	To be determined



Vibrational Analysis

The calculated vibrational frequencies are typically scaled to correct for anharmonicity and the limitations of the theoretical model. A comparison with experimental FT-IR and FT-Raman data allows for the assignment of specific vibrational modes.[5]

Vibrational Mode	Calculated Frequency (cm ⁻¹)	Experimental FT-IR (cm ⁻¹)	Experimental FT- Raman (cm ⁻¹)
N-H Stretch	Predicted Value	Expected ~3300-3500	Expected ~3300-3500
C-H Stretch (Aromatic)	Predicted Value	Expected ~3000-3100	Expected ~3000-3100
C-H Stretch (Methyl)	Predicted Value	Expected ~2850-2960	Expected ~2850-2960
C=O Stretch (Ester)	Predicted Value	Expected ~1700-1725	Expected ~1700-1725
N-H Bend	Predicted Value	Expected ~1590-1650	Expected ~1590-1650
C=C Stretch (Aromatic)	Predicted Value	Expected ~1450-1600	Expected ~1450-1600

NMR Analysis

Calculated NMR chemical shifts can be correlated with experimental data to confirm structural assignments.[3][9]



Atom	Experimental 13C Shift (ppm) [9]	Calculated ¹³ C Shift (ppm)	Experimental ¹ H Shift (ppm) [9]	Calculated ¹ H Shift (ppm)
C (C=O)	166.56	Predicted Value	-	-
C (Aromatic)	140.89	Predicted Value	7.49 (d)	Predicted Value
C (Aromatic)	138.16	Predicted Value	7.47 (s)	Predicted Value
C (Aromatic)	120.87	Predicted Value	6.68 (d)	Predicted Value
C (Aromatic)	118.23	Predicted Value	-	-
C (Aromatic)	118.16	Predicted Value	-	-
C (Methyl)	52.11	Predicted Value	3.87 (s)	Predicted Value
H (Amino)	-	-	3.80 (br s)	Predicted Value
H (Amino)	-	-	3.35 (br s)	Predicted Value

Electronic Properties and Chemical Reactivity

The electronic characteristics of MDAB dictate its reactivity and potential applications.

Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO are key to understanding chemical reactivity. The energy gap between them (HOMO-LUMO gap) is an indicator of molecular stability.[10]

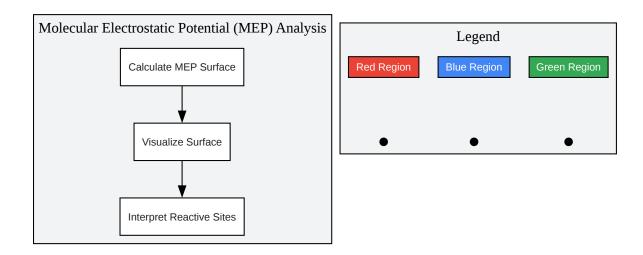
Parameter	Calculated Value (eV)
HOMO Energy	Predicted Value
LUMO Energy	Predicted Value
HOMO-LUMO Energy Gap	Predicted Value

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability.



Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution on the molecule, highlighting electrophilic and nucleophilic sites.



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Caption: Interpretation of a Molecular Electrostatic Potential Map.

For MDAB, the oxygen atom of the carbonyl group and the nitrogen atoms of the amino groups are expected to be regions of high electron density (red), while the hydrogen atoms of the amino groups would be regions of lower electron density (blue).

Conclusion

Quantum chemical calculations provide a powerful theoretical framework for understanding the molecular structure, spectroscopic properties, and chemical reactivity of **Methyl 3,4-diaminobenzoate**. By combining DFT calculations with experimental data, a detailed and validated model of MDAB can be developed. This in-depth knowledge is invaluable for its application in the rational design of novel materials and pharmaceutical agents. The protocols and analyses presented in this guide offer a clear path for researchers to conduct a comprehensive computational study of this important molecule.



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